molecular formula C13H12N2O B086652 2,4'-Diaminobenzophenone CAS No. 14963-42-9

2,4'-Diaminobenzophenone

Cat. No. B086652
CAS RN: 14963-42-9
M. Wt: 212.25 g/mol
InChI Key: JEXYPPOFQZMCCI-UHFFFAOYSA-N
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Description

2,4’-Diaminobenzophenone is a chemical compound with the molecular weight of 212.25 . It is also known as 4,4’-Diaminobenzophenone .


Synthesis Analysis

The synthesis of 2,4’-Diaminobenzophenone involves various methods. For instance, one study utilized 3,4-diaminobenzophenone for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry . Another study synthesized 3,4-diaminobenzophenone-functionalized Fe3O4/AC@SiO2 magnetic nanoparticles as a nanoadsorbent for enhancing adsorption and desorption capacity of gaseous benzene and toluene .


Molecular Structure Analysis

The molecular structure of 2,4’-Diaminobenzophenone can be analyzed using various techniques such as Single crystal X-ray diffraction (XRD) and powder XRD . The Fourier transform infrared (FT-IR) spectroscopy can be used to identify functional groups in the grown crystal .


Chemical Reactions Analysis

The chemical reactions involving 2,4’-Diaminobenzophenone can be complex. For instance, it has been used as a matrix for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry . It has also been used in the fabrication of magnetic nanoparticles for adsorption and desorption of volatile organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4’-Diaminobenzophenone can be analyzed using various techniques such as SEM, FTIR, TGA/DTA, and BET surface area analysis . The UV–Vis studies show that the cut-off wavelength is observed around 398 nm .

Scientific Research Applications

  • Crystallography and Spectroscopy : A study on 4,4′-Diaminobenzophenone provided insights into its crystallographic and spectroscopic properties, which can be relevant for understanding its behavior in various applications (Velden & Noordik, 1980).

  • Mass Spectrometry : 3,4-Diaminobenzophenone has been used as a matrix in the analysis of oligonucleotides by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, improving the detection limits and reducing fragmentation (Fu et al., 2006).

  • Synthetic Chemistry : The compound has been involved in the synthesis of 2-substituted-2,3-dihydro-5-benzoyl-1H-1,3,2-benzodiazaphosphole 2-oxides/sulfides, which showed significant antimicrobial activity (Reddy et al., 2002).

  • Environmental Science : 3,4-Diaminobenzophenone-functionalized magnetic nanoadsorbents have been developed for enhanced adsorption and desorption of volatile organic compounds (VOCs), demonstrating its potential in pollution control (Sahin et al., 2020).

Safety And Hazards

2,4’-Diaminobenzophenone can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, contact with skin, eyes or clothing, ingestion, and inhalation .

Future Directions

The future directions of 2,4’-Diaminobenzophenone research could involve its use in the development of new materials and the establishment of structure–function relationships . It could also be used in the development of new organic third-order nonlinear optical materials .

properties

IUPAC Name

(2-aminophenyl)-(4-aminophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXYPPOFQZMCCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90933691
Record name (2-Aminophenyl)(4-aminophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4'-Diaminobenzophenone

CAS RN

14963-42-9
Record name Benzophenone, 2,4'-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014963429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Aminophenyl)(4-aminophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90933691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Lamchen, AJ Wicken - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
2-Phthalimidobenzophenones condense with hydrazine only when substituents with a large+ T effect are present in the 4’-position. Others, including those with substituents in position 2’…
Number of citations: 2 pubs.rsc.org
BL Stump - core.ac.uk
An investigation of the effect of strtuctte vaAiation on the solubL&ety and glass-ttanmition tempetaatue oj polyimide polymes is6 continuing. The addlton o6 atkyt substituent6 to an a …
Number of citations: 0 core.ac.uk
RI Fryer, JV Earley, LH Sternbach - The Journal of Organic …, 1965 - ACS Publications
The products obtained by nitration of l, 3, 4, 5-tetrahydro-5-phenyl-l, 4-benzodiazepin-2-ones were unequivocally shownto be tetrahydro-5-nitrophenyl-l, 4-benzodiazepin-2-ones and …
Number of citations: 16 pubs.acs.org
K Surana, B Chaudhary, M Diwaker, S Sharma - MedChemComm, 2018 - pubs.rsc.org
The benzophenone scaffold represents a ubiquitous structure in medicinal chemistry because it is found in several naturally occurring molecules which exhibit a variety of biological …
Number of citations: 68 pubs.rsc.org
VL Bell, TL St Clair - 1975 - ntrs.nasa.gov
Three aromatic diamines have properties that make them promising candidates as curing agents for converting isocyanates to polyurethanes with higher adhesive strengths, higher …
Number of citations: 0 ntrs.nasa.gov
RS Tsekhanskii - Journal of Applied Spectroscopy, 1966 - Springer
The absorption spectra of benzophenone derivatives with donor groups have been examined and measured in alcohol and benzene at concentrations of 10 −2 210 −5 and 10 −3 –10 −…
Number of citations: 1 link.springer.com
R Martin - 2012 - books.google.com
Hydroxybenzophenones are most useful synthetic intermediates in the chemical industry, for example in pharmaceuticals, dyes, fragrances, agrochemicals, explosives and plastics. In …
Number of citations: 9 books.google.com
MA Bartlett - 2012 - ukzn-dspace.ukzn.ac.za
A series of five, tetradentate Schiff-base ligands were synthesised and chelated to vanadyl to form oxovanadium(IV) complexes. The ligands, 4,4’-{benzene-1,2-diylbis[nitrilo(1E)phen-1-…
Number of citations: 0 ukzn-dspace.ukzn.ac.za

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